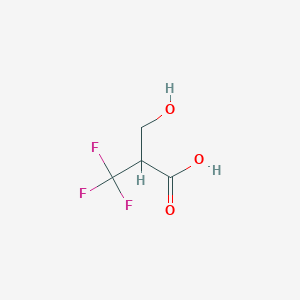
1-Benzylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological properties, including stimulant and psychoactive effects. This compound is characterized by a piperazine ring substituted with a benzyl group and two ketone groups at positions 2 and 5.
Applications De Recherche Scientifique
1-Benzylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other piperazine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
Target of Action
It’s structurally similar compound, benzylpiperazine, is known to interact with numerous receptors, resembling the effect of an amphetamine-type drug .
Mode of Action
It’s known that benzylpiperazine, a similar compound, acts as a stimulant, interacting with various receptors to produce effects similar to amphetamine .
Biochemical Pathways
Benzylpiperazine, a structurally similar compound, is known to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems .
Pharmacokinetics
Benzylpiperazine, a similar compound, has an elimination half-life of 55 hours . The clearance was found to be 99L/h . These properties may influence the bioavailability of the compound.
Result of Action
Benzylpiperazine, a similar compound, is known to produce effects similar to amphetamine, including confusion, agitation, vomiting, anxiety, and palpitations .
Action Environment
It’s known that co-ingestion of ethanol with benzylpiperazine, a similar compound, increases the likelihood of adverse symptoms but reduces the incidence of seizures .
Analyse Biochimique
Biochemical Properties
1-Benzylpiperazine-2,5-dione has been shown to interact with various enzymes and proteins. For instance, benzylamine side chains such as benzylpiperazine have been shown to be active pharmacophoric groups for Acetylcholinesterase (AChE) inhibition . This suggests that this compound may also interact with AChE or similar enzymes, potentially influencing biochemical reactions in the body .
Cellular Effects
Benzylpiperazine, a related compound, is known to interact with numerous different receptors, producing effects that resemble those of amphetamine-type drugs . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-established. Benzylpiperazine, a related compound, has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . Therefore, it is possible that this compound may exert its effects at the molecular level through similar mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylpiperazine-2,5-dione can be synthesized through various methods. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine (BZP): A stimulant with similar pharmacological properties.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive effects.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Known for its use in combination with BZP for recreational purposes.
Uniqueness: 1-Benzylpiperazine-2,5-dione is unique due to the presence of two ketone groups, which influence its chemical reactivity and pharmacological profile. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific effects on neurotransmitter systems .
Propriétés
IUPAC Name |
1-benzylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-13(11(15)6-12-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMDHLSVODDLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)
![3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364600.png)
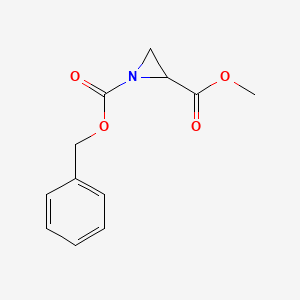
![N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2364602.png)
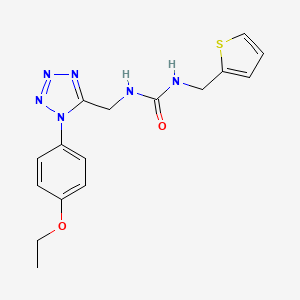
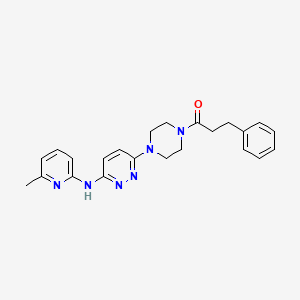
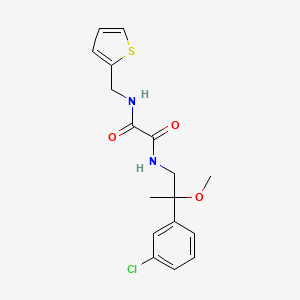
![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)
![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)
![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)
![4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2364615.png)
